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molecular formula C8H16N2O2 B8667618 Methyl 4-amino-3-methylpiperidine-1-carboxylate CAS No. 58859-61-3

Methyl 4-amino-3-methylpiperidine-1-carboxylate

Cat. No. B8667618
M. Wt: 172.22 g/mol
InChI Key: OEUQWUYZFFHLMY-UHFFFAOYSA-N
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Patent
US05258380

Procedure details

A mixture of 40 parts of methyl 3-methyl-4-[(phenylmethyl)amino]-1-piperidinecarboxylate and 160 parts of methanol was hydrogenated at normal pressure and at room temperature with 2 parts of palladium-on-charcoal catalyst 10%. After the calculated amount of hydrogen was taken up, the catalyst was filtered off and the filtrate was evaporated to dry. The residue was distilled (bp. 80° C. at 0.1 mm. pressure). The distillate was further purified by gas-chromatography (at 215° C. and at 10 lbs/sq. inch), yielding 8.6 parts of methyl 4-amino-3-methyl-1-piperidinecarboxylate (interm. 27)
[Compound]
Name
40
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 3-methyl-4-[(phenylmethyl)amino]-1-piperidinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH:7]([NH:8]CC2C=CC=CC=2)[CH2:6][CH2:5][N:4]([C:16]([O:18][CH3:19])=[O:17])[CH2:3]1.[H][H]>[Pd].CO>[NH2:8][CH:7]1[CH2:6][CH2:5][N:4]([C:16]([O:18][CH3:19])=[O:17])[CH2:3][CH:2]1[CH3:1]

Inputs

Step One
Name
40
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
methyl 3-methyl-4-[(phenylmethyl)amino]-1-piperidinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CN(CCC1NCC1=CC=CC=C1)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to dry
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled (bp. 80° C. at 0.1 mm. pressure)
DISTILLATION
Type
DISTILLATION
Details
The distillate was further purified by gas-chromatography (at 215° C. and at 10 lbs/sq. inch)

Outcomes

Product
Name
Type
product
Smiles
NC1C(CN(CC1)C(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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